5-(butylcarbamoyl)pentanoic acid
Description
5-(Butylcarbamoyl)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid backbone substituted with a butylcarbamoyl (-CONH-C₄H₉) group at the fifth carbon. This compound belongs to a broader class of functionalized pentanoic acids, which are of interest in medicinal chemistry, catalysis, and materials science due to their structural versatility and tunable physicochemical properties. The butylcarbamoyl moiety introduces both lipophilicity and hydrogen-bonding capacity, making it a candidate for applications in drug design (e.g., enzyme inhibition) or as a ligand in coordination chemistry .
Properties
CAS No. |
1156213-49-8 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
6-(butylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-3-8-11-9(12)6-4-5-7-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
HJRVIAMDGIAEFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylcarbamoyl)pentanoic acid typically involves the reaction of valine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of 5-(butylcarbamoyl)pentanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-(Butylcarbamoyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylcarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Butylcarbamoyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(butylcarbamoyl)pentanoic acid involves its role as a protecting group. It temporarily masks reactive sites on molecules, allowing for selective reactions to occur. The butylcarbamoyl group can be easily removed under mild conditions, revealing the reactive site for further chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares 5-(butylcarbamoyl)pentanoic acid with structurally related pentanoic acid derivatives, highlighting key functional groups, molecular weights, and applications:
Physicochemical Properties
- Lipophilicity: The butylcarbamoyl group enhances lipophilicity (logP ~2.5 estimated) compared to polar analogs like 5-hydroxy-2-carbamate pentanoic acid (logP ~1.2) .
- Acidity: The carboxylic acid (pKa ~4.5) and carbamoyl (pKa ~10–12) groups enable pH-dependent solubility, similar to 5-(triethoxysilyl)pentanoic acid (pKa ~4.7) .
- Thermal Stability : Carbamoyl derivatives generally exhibit moderate thermal stability (<200°C), comparable to selenides (decomposition ~150–250°C) .
Biological Activity
5-(Butylcarbamoyl)pentanoic acid, with the CAS number 1156213-49-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-(Butylcarbamoyl)pentanoic acid features a butylcarbamoyl group attached to a pentanoic acid backbone. This structure contributes to its unique biological activity.
Chemical Formula: C_{11}H_{21}N_{1}O_{2}
Molecular Weight: 199.29 g/mol
The biological activity of 5-(butylcarbamoyl)pentanoic acid is primarily attributed to its interaction with specific biomolecules, including enzymes and receptors. The butylcarbamoyl moiety enhances lipophilicity, allowing for better membrane penetration and receptor binding.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as a modulator of receptors, potentially influencing signaling pathways related to inflammation and pain.
Biological Activities
Research has indicated several biological activities associated with 5-(butylcarbamoyl)pentanoic acid:
- Anti-inflammatory Effects: Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties: Preliminary investigations indicate potential antimicrobial effects against various pathogens.
- Anticancer Activity: There are reports of cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines |
Case Studies
-
Anti-inflammatory Study:
A study conducted on animal models demonstrated that administration of 5-(butylcarbamoyl)pentanoic acid led to significant reductions in inflammatory markers, indicating its potential as an anti-inflammatory agent. -
Antimicrobial Investigation:
In vitro tests revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents. -
Cytotoxicity Assay:
Research involving various cancer cell lines showed that 5-(butylcarbamoyl)pentanoic acid induced apoptosis, highlighting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
